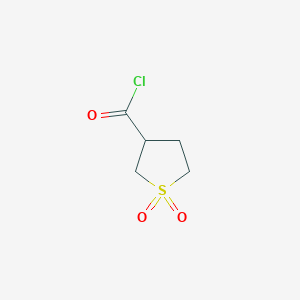
2-Chloro-5-(3-methylbutanamido)benzoic acid
Übersicht
Beschreibung
“2-Chloro-5-(3-methylbutanamido)benzoic acid” is a chemical compound with the molecular formula C12H14ClNO3 . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also has 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecule contains a total of 31 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The predicted boiling point of “2-Chloro-5-(3-methylbutanamido)benzoic acid” is 458.4±35.0 °C, and its predicted density is 1.298±0.06 g/cm3 . The predicted pKa value is 2.76±0.25 .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
Research involving benzoic acid derivatives, including 2-Chloro-5-(3-methylbutanamido)benzoic acid, frequently focuses on their structural and molecular properties. A study by Pramanik et al. (2019) examined the crystal structures of various benzoic acid derivatives using X-ray powder diffraction, revealing insights into their intermolecular interactions and electronic structures. This type of research underpins the understanding of the molecular behavior of these compounds, which can be essential for their application in various scientific fields, such as materials science and pharmaceutical development Pramanik, Dey, & Mukherjee, 2019.
Polyaniline Doping
Benzoic acid and its derivatives are also explored for their utility in the field of conductive polymers. Amarnath and Palaniappan (2005) reported on the doping of polyaniline with benzoic acid and substituted benzoic acids, demonstrating the potential of these compounds to enhance the electrical conductivity of polyaniline. This research highlights the relevance of benzoic acid derivatives in advancing materials with improved conductive properties, which could have applications in electronics and nanotechnology Amarnath & Palaniappan, 2005.
Thermodynamic Studies
The thermodynamic behavior of benzoic acid and its chlorinated derivatives has been studied to inform process design in pharmaceutical manufacturing. Reschke et al. (2016) used the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase behavior of solutions containing benzoic acid and chlorobenzoic acids, providing critical data for the design of pharmaceutical processes Reschke, Zherikova, Verevkin, & Held, 2016.
Safety And Hazards
While specific safety and hazard information for “2-Chloro-5-(3-methylbutanamido)benzoic acid” is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and do not eat, drink, or smoke when using this product .
Eigenschaften
IUPAC Name |
2-chloro-5-(3-methylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)5-11(15)14-8-3-4-10(13)9(6-8)12(16)17/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCLUGXQCNNVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methylbutanamido)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)


![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)





![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

